molecular formula C19H21N3O3S B6751816 3-[(5-methyl-2-phenylmorpholin-4-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide

3-[(5-methyl-2-phenylmorpholin-4-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B6751816
M. Wt: 371.5 g/mol
InChI Key: GPNFJVWSBBBMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-methyl-2-phenylmorpholin-4-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-methyl-2-phenylmorpholin-4-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the morpholine derivative, followed by the introduction of the benzothiadiazine moiety. Key reagents include phenylmorpholine, methylating agents, and sulfur-containing compounds. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-[(5-methyl-2-phenylmorpholin-4-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives. These products can be further utilized in the synthesis of more complex molecules or for specific applications in medicinal chemistry.

Scientific Research Applications

3-[(5-methyl-2-phenylmorpholin-4-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders and cardiovascular diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(5-methyl-2-phenylmorpholin-4-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events that result in its observed biological effects. Key molecular targets include ion channels, G-protein coupled receptors, and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • tert-Butylamine
  • 4-Chloromethcathinone

Comparison

Compared to these similar compounds, 3-[(5-methyl-2-phenylmorpholin-4-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide stands out due to its unique benzothiadiazine core, which imparts distinct biological activities and chemical reactivity. While 4-Methoxyphenethylamine and tert-Butylamine are primarily used as intermediates in organic synthesis, and 4-Chloromethcathinone is known for its stimulant properties, the benzothiadiazine derivative offers a broader range of applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-[(5-methyl-2-phenylmorpholin-4-yl)methyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-14-13-25-17(15-7-3-2-4-8-15)11-22(14)12-19-20-16-9-5-6-10-18(16)26(23,24)21-19/h2-10,14,17H,11-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNFJVWSBBBMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1CC2=NS(=O)(=O)C3=CC=CC=C3N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.